(2r)-1-(Pyridin-2-yl)propan-2-amine
Description
(2R)-1-(Pyridin-2-yl)propan-2-amine is a chiral secondary amine featuring a pyridine ring directly bonded to a propan-2-amine backbone. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.19428 g/mol . The stereochemistry at the C2 position (R-configuration) distinguishes it from its enantiomer and other structural analogs.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(2R)-1-pyridin-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H12N2/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3/t7-/m1/s1 |
InChI Key |
OKWKKGILOAMUGL-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=N1)N |
Canonical SMILES |
CC(CC1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyridine Derivatives
One classical approach to synthesize (2R)-1-(Pyridin-2-yl)propan-2-amine involves the alkylation of pyridine with an alkylating agent such as 2-bromopropane under basic conditions. This method introduces the propan-2-amine substituent at the 2-position of the pyridine ring. The reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair of the pyridine ring participates in the alkylation process. This method, while straightforward, may require careful control of reaction conditions to favor substitution at the desired position and to obtain the correct stereochemistry (R-configuration) of the amine group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyridine + 2-bromopropane + Base | Alkylation at 2-position of pyridine ring |
| 2 | Purification | Isolation of racemic or enantioenriched (2R)-1-(Pyridin-2-yl)propan-2-amine |
Asymmetric Reductive Amination of 2-Acetylpyridines
A highly enantioselective and efficient method reported involves the direct asymmetric reductive amination (DARA) of 2-acetylpyridines. This approach uses chiral ruthenium catalysts, such as Ru(OAc)2 with BINAP ligands, in the presence of ammonium salts under hydrogen gas pressure. The process converts 2-acetylpyridine derivatives into the corresponding chiral amines with excellent enantiomeric excess (>99% ee) and conversion rates (>99%). For example, 2-acetyl-6-methoxypyridine subjected to this catalytic system yields (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine with high stereoselectivity.
Key reaction parameters include:
- Catalyst: Ru(OAc)2{(S)-BINAP}
- Nitrogen source: Ammonium trifluoroacetate (preferred)
- Solvent: Tetrahydrofuran (THF)
- Hydrogen pressure: 0.8 MPa
- Temperature: Ambient to mild heating
This method is notable for its operational simplicity, high stereoselectivity, and applicability to various substituted pyridines, making it a prominent route for preparing enantiomerically pure (2R)-1-(Pyridin-2-yl)propan-2-amine analogs.
| Parameter | Detail |
|---|---|
| Catalyst | Ru(OAc)2{(S)-BINAP} |
| Nitrogen source | Ammonium trifluoroacetate |
| Solvent | THF |
| Hydrogen pressure | 0.8 MPa |
| Conversion | >99% |
| Enantiomeric excess | >99% |
Multi-Step Synthesis via Imidazo[1,2-a]pyridine Intermediates
Another sophisticated synthetic route involves the preparation of intermediates such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives, which can be further functionalized to yield target amines. The general synthetic procedures include:
- Method F: Iodine-mediated cyclization of 1-(2-pyridyl)ethanone with substituted pyridin-2-amines at elevated temperatures (110 °C) to form 2-(pyridin-2-yl)imidazo[1,2-a]pyridine.
- Method G: Bromination of the imidazo[1,2-a]pyridine intermediate using N-bromosuccinimide (NBS) in acetonitrile at 30 °C.
- Method H: Palladium-catalyzed amination of the bromo intermediate with amines under basic conditions (t-BuONa) and palladium catalysts (e.g., Pd2(dba)3, XantPhos) in toluene or tert-amyl alcohol at elevated temperatures (~90–110 °C).
Subsequent reduction steps (e.g., using borane dimethyl sulfide complex) can convert amides to amines, completing the synthesis of substituted propan-2-amines.
These methods are supported by detailed NMR and mass spectrometry data confirming the structure and purity of intermediates and final products.
| Method | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|
| F | I2, NaOH, H2O, 110 °C | 2-(pyridin-2-yl)imidazo[1,2-a]pyridine |
| G | NBS, CH3CN, 30 °C | 3-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine |
| H | Pd catalyst, t-BuONa, tert-Amyl alcohol, 90 °C | Aminated imidazo[1,2-a]pyridine derivatives |
| E (Reduction) | BH3-Me2S, THF, 0–60 °C | Corresponding amines |
Notes on Stereochemistry and Purification
- The stereochemical control is crucial for biological activity; therefore, methods involving chiral catalysts or resolution steps are preferred to obtain the (2R)-enantiomer.
- Purification techniques include silica gel chromatography and preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.
- Monitoring of reaction progress and product characterization is typically done by NMR spectroscopy (1H, 13C), mass spectrometry (MS), and chiral HPLC for enantiomeric excess determination.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Alkylation of Pyridine | Alkylation with 2-bromopropane under basic conditions | Simple, direct | Possible racemization, low stereoselectivity |
| Asymmetric Reductive Amination | Ru-catalyzed DARA of 2-acetylpyridines | High enantioselectivity, mild conditions | Requires chiral catalyst, hydrogen gas |
| Multi-step via Imidazo[1,2-a]pyridine | Cyclization, bromination, Pd-catalyzed amination, reduction | Versatile, allows functional group diversity | Multi-step, requires careful purification |
Chemical Reactions Analysis
Types of Reactions
(2r)-1-(Pyridin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups to the pyridine ring or the amine group.
Scientific Research Applications
(2r)-1-(Pyridin-2-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2r)-1-(Pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Isomers and Enantiomers
Key Observations :
- The position of the pyridine ring (1 vs. 2) and substitution patterns (e.g., methyl at C2) significantly alter steric and electronic properties. For example, 2-(pyridin-2-yl)propan-2-amine has a higher density (0.980 g/mL at 25°C ) compared to the target compound, though data for the latter is unavailable .
- Enantiomers like (R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine may exhibit divergent biological activity due to stereospecific interactions .
Halogenated Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(Fluorophenyl)propan-2-ylamine | Not provided | C₁₀H₁₃FN₂ | 180.22 | Fluorine substitution on phenyl ring; methylamine group |
| (2R)-1-[3-(Difluoromethoxy)-4-methylphenyl]propan-2-amine | 2227679-69-6 | C₁₁H₁₅F₂NO | 215.24 | Difluoromethoxy and methyl groups on aromatic ring; chiral R-configuration |
Key Observations :
- Fluorination enhances lipophilicity and metabolic stability. For instance, (2R)-1-[3-(difluoromethoxy)-4-methylphenyl]propan-2-amine’s molecular weight (215.24 g/mol) reflects increased complexity compared to non-halogenated analogs .
- Halogenated derivatives are often explored in drug discovery for improved bioavailability .
Complex Amines with Additional Heterocycles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine | 950984-75-5 | C₁₅H₁₅N₃ | 237.30 | Propargyl group and two pyridylmethyl substituents; potential ligand |
| (1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine | 1135586-98-9 | C₁₃H₂₀N₂ | 204.32 | Phenyl and pyrrolidine groups; stereospecific configuration |
Key Observations :
Cyclopropane-Containing Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N,N-Dimethyl-1-[(1S,2R)-2-octylcyclopropyl]heptadecan-8-amine | Not provided | C₂₇H₅₄N₂ | 402.74 | Cyclopropane ring integrated into aliphatic chain; dimethylamine group |
Key Observations :
- Cyclopropane rings enhance conformational stability and resistance to enzymatic degradation, making such analogs valuable in lipid nanoparticle formulations .
Q & A
Q. What are the established synthetic routes for (2R)-1-(pyridin-2-yl)propan-2-amine, and what are the critical parameters affecting enantiomeric purity?
- Methodological Answer : The compound can be synthesized via reductive amination of pyridine-2-carbaldehyde with (R)-propan-2-amine using sodium cyanoborohydride, or through alkylation of pyridin-2-ylmethyl halides with chiral amine precursors. Enantiomeric purity is highly dependent on reaction conditions (e.g., temperature, solvent polarity) and the use of chiral catalysts or auxiliaries. For example, asymmetric catalysis with Ru-BINAP complexes can enhance stereoselectivity. Post-synthesis, enantiomeric excess (ee) should be validated via chiral HPLC or polarimetry .
Q. How can the stereochemical configuration of (2R)-1-(pyridin-2-yl)propan-2-amine be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. Crystallize the compound and refine the structure using programs like SHELXL (SHELX suite) to resolve chiral centers . Complementary methods include chiral HPLC (e.g., using a Chiralpak AD-H column) and optical rotation measurements compared to literature values .
Q. What analytical techniques are recommended for purity assessment and structural verification?
- Methodological Answer :
- NMR spectroscopy : Compare and spectra with PubChem data to verify functional groups and absence of impurities.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHN).
- HPLC with UV detection : Quantify purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for (2R)-1-(pyridin-2-yl)propan-2-amine?
- Methodological Answer : Contradictions often arise from differences in assay conditions or enantiomeric impurities. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results. Ensure batch consistency via chiral chromatography and LC-MS trace analysis . Control for metabolic stability using liver microsomes to rule out degradation artifacts .
Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee)?
- Methodological Answer : Employ dynamic kinetic resolution with enzymes (e.g., lipases) or transition-metal catalysts (e.g., Pd-BINAP). Monitor reaction progress via in-line FTIR to detect intermediates. Optimize solvent systems (e.g., THF/water mixtures) to enhance stereochemical control. Post-synthesis, use simulated moving bed (SMB) chromatography for large-scale enantiopurification .
Q. What computational approaches predict the interaction of (2R)-1-(pyridin-2-yl)propan-2-amine with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., monoamine transporters). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Compare results with QSAR models trained on analogous pyridine derivatives .
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Racemization during purification : Avoid high-temperature recrystallization; use low-polarity solvents (hexane/ethyl acetate).
- Byproduct formation : Optimize stoichiometry and add scavengers (e.g., molecular sieves for imine removal).
- Yield drop at scale : Implement flow chemistry for better heat/mass transfer control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
